Hexahydrohippurate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydrohippuric acid can be synthesized through the reaction of cyclohexane carboxylic acid with glycinamide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of glycinamide .

Industrial Production Methods: While specific industrial production methods for hexahydrohippuric acid are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexahydrohippuric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane carboxylic acid derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Metabolomics

Hexahydrohippurate has been identified as a significant biomarker in metabolomic studies, particularly in differentiating vaccination statuses in veterinary medicine.

- Case Study: Bovine Respiratory Disease

A study demonstrated the potential of plasma metabolite profiling to differentiate between vaccinated and non-vaccinated cattle following viral challenges. The research indicated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection, suggesting its role as a biomarker for immune response and disease status during outbreaks of Bovine Respiratory Disease (BRD) .

| Metabolite | Vaccination Status | Days Post-Infection | Significance |

|---|---|---|---|

| This compound | Non-vaccinated | 6-20 | Elevated levels indicate disease progression |

Toxicology and Environmental Monitoring

This compound is also relevant in toxicological assessments, particularly concerning the metabolism of certain drugs and environmental pollutants.

- Application in Toxicology

Research has indicated that this compound can serve as a metabolite marker for assessing exposure to specific toxic substances. Its presence in biological samples can provide insights into the metabolic pathways involved in detoxification processes .

Veterinary Medicine

In veterinary medicine, this compound is utilized to monitor health status and treatment outcomes in livestock.

- Diagnostic Applications

The elevation of this compound levels can be indicative of stress or adverse health conditions in animals. This application is crucial for developing diagnostic tools that help veterinarians assess the health status of livestock during disease outbreaks or after vaccinations .

Clinical Research

While less common, this compound's role in human clinical research is emerging, particularly in pharmacokinetics.

Mechanism of Action

Hexahydrohippuric acid exerts its effects primarily through its antibacterial activity. It disrupts bacterial cell wall synthesis by interfering with the enzymes involved in peptidoglycan formation. This leads to the weakening of the bacterial cell wall and eventual cell lysis . The molecular targets include enzymes such as transpeptidases and carboxypeptidases, which are crucial for bacterial cell wall integrity.

Comparison with Similar Compounds

Hexahydrohippuric acid is unique due to its specific structure and metabolic origin. Similar compounds include:

Hippuric acid: Formed from benzoic acid and glycine, it is a common metabolite in humans.

Methylhippuric acid: Derived from xylene metabolism, it is used as a biomarker for exposure to xylene.

Cyclohexanecarboxylic acid: A precursor in the synthesis of hexahydrohippuric acid, it shares structural similarities but lacks the glycinamide moiety

These compounds share some structural features but differ in their metabolic pathways and specific applications, highlighting the uniqueness of hexahydrohippuric acid.

Biological Activity

Hexahydrohippurate, also known as cyclohexanoylglycine, is a metabolite derived from the metabolism of certain compounds in herbivores and has garnered attention in various fields, including veterinary medicine and metabolomics. This article explores the biological activity of this compound, focusing on its role as a biomarker, its implications in immune response, and its potential applications in diagnostics.

Overview of this compound

This compound is formed through the conjugation of cyclohexanecarboxylic acid with glycine. It is primarily excreted in urine and has been identified as a significant metabolite in various animal studies. Its presence in plasma and urine makes it a candidate for use as a biomarker in health and disease assessment.

1. Metabolomic Profiling

Recent studies have highlighted the role of this compound in differentiating vaccination status in animals. For instance, research demonstrated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection (p.i.) following a viral challenge. This elevation suggests that this compound may reflect alterations in metabolic pathways associated with immune responses during viral infections .

2. Immune Response Indicator

The increase in this compound levels in non-vaccinated animals correlates with changes in immune response mechanisms. Specifically, it has been noted that elevated levels may indicate a shift from innate to adaptive immune responses, potentially serving as a marker for assessing the health status of infected animals .

Case Study 1: Viral Challenge in Calves

A study investigated the metabolomic profiles of calves vaccinated against Bovine Parainfluenza Virus type 3 (BPI3V). The analysis revealed that this compound levels were significantly higher in non-vaccinated calves compared to their vaccinated counterparts at multiple time points post-infection. This finding underscores its potential utility as a diagnostic marker to differentiate between vaccinated and non-vaccinated states during disease outbreaks .

Case Study 2: Metabolomics Analysis

In another study focusing on viral therapeutics, this compound was identified among various metabolites whose levels fluctuated significantly based on vaccination status. The study utilized advanced analytical techniques such as Principal Component Analysis (PCA) to demonstrate clear separation between metabolite profiles of vaccinated and non-vaccinated animals, with this compound being one of the key differentiators .

Data Table: Comparative Plasma Levels of this compound

| Time Point (Days p.i.) | Non-Vaccinated (Mean ± SD) | Vaccinated (Mean ± SD) |

|---|---|---|

| 0 | Low | Low |

| 6 | Elevated | Low |

| 14 | Elevated | Moderate |

| 20 | Elevated | Low |

Note: SD = Standard Deviation; p.i. = post-infection.

Implications for Diagnostics

The ability to measure this compound levels could provide valuable insights into the health status of animals during viral outbreaks. Its role as an indicator of immune response dynamics makes it a promising candidate for inclusion in diagnostic panels aimed at monitoring animal health.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving hexahydrohippurate, and how can researchers trace these pathways experimentally?

this compound is synthesized via glycine conjugation of cyclohexanecarboxylate intermediates, primarily through the benzoate-hippurate pathway. To trace these pathways, researchers can employ isotopic labeling (e.g., -labeled precursors) combined with mass spectrometry to track metabolite flux. Enzyme activity assays (e.g., glycine N-acyltransferase) and knockout microbial models can further validate pathway dependencies .

Q. How does microbial metabolism influence this compound production in herbivores?

Microbial activity in the rumen or gut is critical for this compound synthesis. Researchers can use germ-free animal models or antibiotic-treated cohorts to isolate microbial contributions. Metagenomic sequencing of microbial communities paired with metabolomic profiling can identify key microbial species and enzymes (e.g., acyltransferases) driving production .

Q. What experimental models are suitable for studying this compound's cellular effects?

In vitro models (e.g., immune cell lines, hepatocytes) allow controlled assessment of oxidative stress and metabolic modulation. For in vivo studies, rodents or ruminants are common, with dose-response experiments to evaluate immune modulation. Techniques like flow cytometry (for immune markers) and redox-sensitive fluorescent probes are recommended .

Advanced Research Questions

Q. How can contradictory findings on this compound's role in oxidative stress be resolved?

Contradictions may arise from differences in dosage, species-specific responses, or assay conditions. Researchers should:

- Replicate studies across multiple models (e.g., cell lines, animal species).

- Standardize oxidative stress markers (e.g., glutathione levels, ROS assays).

- Control for confounding factors like diet-induced microbiome shifts .

Q. What methodologies optimize dosage determination for this compound in animal studies?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response curves. Measure plasma/tissue concentrations via LC-MS and correlate with phenotypic outcomes (e.g., immune cell counts, metabolic flux analysis). Threshold effects can be identified using segmented regression analysis .

Q. How can researchers validate this compound's subcellular localization and its functional implications?

Subcellular fractionation followed by LC-MS/MS quantitation isolates organelle-specific localization. Fluorescence tagging (e.g., GFP fusion proteins) in live cells enables real-time tracking. Functional assays (e.g., mitochondrial respiration rates) in localized vs. global knockout models clarify compartment-specific roles .

Q. Methodological & Analytical Considerations

Q. What are best practices for ensuring this compound's stability in long-term experiments?

Conduct stability studies under varying conditions (pH, temperature, light). Use cryopreservation (-80°C with desiccants) and periodic LC-MS validation to monitor degradation. Include internal standards (e.g., deuterated analogs) during sample preparation to correct for analyte loss .

Q. How should researchers address variability in this compound levels due to dietary factors?

Implement controlled feeding trials with standardized diets. Use metabarcoding to profile gut microbiota and correlate with this compound levels. Mixed-effects statistical models can account for inter-individual variability .

Q. What strategies enhance reproducibility in this compound studies?

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles.

- Publish detailed protocols (e.g., in supplemental materials) covering synthesis, dosing, and assay conditions.

- Use open-source tools like GNPS for metabolomic data sharing .

Q. Data Interpretation & Reporting

Q. How can meta-analyses resolve discrepancies in this compound's reported biological effects?

Aggregate datasets from public repositories (e.g., MetaboLights) and apply heterogeneity tests (e.g., I² statistic). Stratify analysis by experimental design (e.g., in vitro vs. in vivo). Machine learning tools (e.g., Random Forest) can identify key variables (e.g., dosage, model system) driving divergent outcomes .

Q. What are the ethical considerations for this compound research involving animal models?

Follow ARRIVE guidelines for experimental design and reporting. Minimize animal numbers via power analysis and use non-invasive sampling (e.g., urine collection). Obtain approval from institutional animal care committees, citing alternatives like in silico modeling where feasible .

Q. Tables for Key Reference

Properties

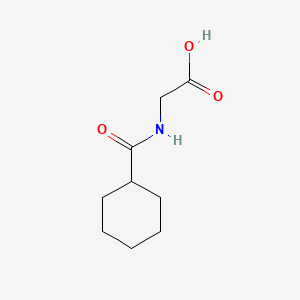

IUPAC Name |

2-(cyclohexanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXXNENGCGLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186093 | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32377-88-1 | |

| Record name | Hexahydrohippurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDROHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.